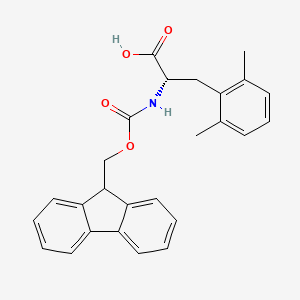

Fmoc-2,6-Dimethyl-L-Phenylalanine

Description

BenchChem offers high-quality Fmoc-2,6-Dimethyl-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-Dimethyl-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,6-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-17(2)22(16)14-24(25(28)29)27-26(30)31-15-23-20-12-5-3-10-18(20)19-11-4-6-13-21(19)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONZSWVVQNNLAB-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2,6-Dimethyl-L-Phenylalanine chemical properties

Advanced Synthetic Protocols and Structural Utility in Peptidomimetics

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-2,6-Me2-Phe-OH, often abbreviated as Fmoc-Dmp-OH ) is a highly specialized, sterically hindered non-canonical amino acid. It is primarily deployed in drug discovery to engineer proteolytic stability and enforce specific conformational constraints within bioactive peptides.

Unlike standard phenylalanine, the 2,6-dimethyl substitution creates a high-energy barrier to rotation around the

This guide provides a validated roadmap for the integration of Fmoc-2,6-Me2-Phe-OH into peptide sequences, addressing the specific kinetic and thermodynamic hurdles imposed by its unique architecture.

Part 1: Chemical Architecture & Physicochemical Properties

The utility of Fmoc-2,6-Me2-Phe-OH stems from its A(1,3) allylic strain. The methyl groups at the ortho positions create a steric wall that shields both the backbone amide and the carbonyl, necessitating aggressive activation strategies.

Key Chemical Data[1]

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,6-dimethyl-L-phenylalanine |

| Common Abbreviation | Fmoc-Dmp-OH; Fmoc-2,6-Me2-Phe-OH |

| CAS Number | 911813-85-9 |

| Molecular Formula | |

| Molecular Weight | 415.48 g/mol |

| Chirality | L-Isomer (enantiomeric purity is critical; racemization is a risk during activation) |

| Solubility | Soluble in DMF, NMP, DMSO; Poor solubility in DCM/Water |

| Hydrophobicity | High (Increases peptide LogP significantly compared to Phe) |

Part 2: Synthetic Utility in SPPS (The "Application Scientist" Protocol)

The Challenge: The 2,6-dimethyl groups exert massive steric hindrance. Standard carbodiimide couplings (DIC/HOBt) or uronium salts (HBTU) at room temperature will result in <10% coupling efficiency, leading to deletion sequences.

The Solution: We must utilize high-efficiency coupling reagents that generate a more reactive active ester (7-azabenzotriazole) and leverage thermal energy to overcome the activation barrier.

Validated Coupling Protocol

Note: This protocol assumes a standard 0.1 mmol scale. Scale up reagents proportionally.

1. Reagent Selection:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2]

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for hindered couplings due to higher polarity and boiling point.

2. Step-by-Step Workflow:

-

Resin Preparation: Ensure the preceding amine is fully deprotected. A positive Kaiser test is mandatory before starting.

-

Activation (Pre-activation is discouraged):

-

Dissolve Fmoc-2,6-Me2-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal NMP.

-

Add DIEA (8.0 eq) immediately before adding to the resin. Prolonged activation leads to guanidinium capping.

-

-

Coupling (Microwave Assisted):

-

Temperature: 75°C.

-

Power: 25-30W (maintain constant temp).

-

Time: 10 minutes.

-

Note: If microwave is unavailable, couple at 50°C for 2 hours, replenish reagents, and repeat (Double Couple).

-

-

Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Deprotection of Fmoc-Dmp:

-

The bulky side chain can protect the Fmoc group itself from piperidine attack.

-

Use 20% Piperidine + 0.1M DBU in DMF . The DBU (superbase) accelerates deprotection kinetics.

-

Diagram 1: SPPS Decision Tree for Hindered Residues

This workflow illustrates the logical progression when encountering difficult couplings with Fmoc-Dmp.

Caption: Optimized decision matrix for coupling sterically hindered Fmoc-2,6-Me2-Phe residues.

Part 3: Structural Biology & Pharmacokinetics

1. Conformational Locking (The "Turn" Inducer)

In standard Phenylalanine, the side chain has significant rotational freedom (

-

Effect: This forces the peptide backbone into extended or semi-extended conformations, often destabilizing

-helices but stabilizing

2. Metabolic Stability (Protease Shielding)

Chymotrypsin and related serine proteases cleave peptides at the C-terminus of aromatic residues (Phe, Tyr, Trp). The enzyme requires the aromatic ring to fit into a hydrophobic "S1 pocket."

-

Mechanism: The 2,6-dimethyl groups widen the effective width of the phenyl ring, physically preventing it from entering the protease's S1 pocket.

-

Result: Peptides containing Dmp often exhibit half-lives (

) in serum that are 10-100x longer than their wild-type counterparts.

Diagram 2: Proteolytic Resistance Mechanism

Visualizing how steric bulk prevents enzymatic hydrolysis.

Caption: Mechanism of proteolytic resistance: 2,6-dimethyl groups prevent entry into the protease S1 pocket.

Part 4: References

-

BenchChem. Technical Support Center: D-Phenylalanine Coupling in SPPS. (2025).[3][4][5][6][7] Link

-

Okada, Y., et al. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[8] Bioorganic & Medicinal Chemistry Letters (2001). Link

-

Sigma-Aldrich. Fmoc-2,6-Dimethyl-L-phenylalanine Product Data.Link

-

ResearchGate. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids. (2022).[2][9] Link

-

MDPI. Conformationally Constrained Peptides | Encyclopedia.[7] (2021).[7] Link

-

AccelaChem. Fmoc-2,6-dimethyl-L-phenylalanine CAS 911813-85-9.[10][11]Link

Sources

- 1. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 50877-46-8,3-Bromo-1-phenyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. echemi.com [echemi.com]

Technical Guide: Fmoc-2,6-Dimethyl-L-Phenylalanine

Advanced Protocols for Sterically Hindered Peptide Synthesis[1]

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-2,6-Me2-Phe-OH) represents a class of "rationally hindered" amino acids. Unlike standard phenylalanine derivatives, the 2,6-dimethyl substitution (xylyl moiety) introduces profound steric bulk proximal to the peptide backbone. This modification serves two critical functions in drug design: it locks peptide conformation via atropisomerism (restricting

However, this steric advantage is a synthetic liability.[] The methyl groups at the ortho positions create significant

Part 1: Chemical Identity & Physical Properties[1][2]

Note on Stereochemistry: The specific L-isomer is a high-value, often custom-synthesized reagent.[] Commercial databases frequently conflate the racemic (DL) and chiral forms.[] The CAS numbers below distinguish these forms to ensure procurement accuracy.

| Property | Specification |

| Compound Name | Fmoc-2,6-Dimethyl-L-Phenylalanine |

| Common Abbreviation | Fmoc-2,6-Me2-Phe-OH |

| CAS Number (Fmoc-L) | 911813-85-9 (Primary Reference) |

| CAS Number (Parent L-AA) | 103854-26-8 |

| CAS Number (Racemic) | 1697380-24-7 |

| Molecular Formula | |

| Molecular Weight | 415.48 g/mol |

| Structural Feature | 2,6-substitution on the phenyl ring creates a "molecular gate," restricting rotation around the |

Part 2: The Steric Challenge (Mechanistic Insight)

To successfully couple Fmoc-2,6-Me2-Phe-OH, one must understand the energy landscape.[] In a standard amino acid coupling, the nucleophilic attack of the amine on the activated ester proceeds through a tetrahedral intermediate.

For 2,6-dimethylphenylalanine, the ortho-methyl groups clash with the carbonyl oxygen and the incoming amine, significantly raising the activation energy (

-

The "Walsh" Effect: The steric bulk prevents the planar alignment required for optimal orbital overlap in the amide bond.

-

Kinetic Consequence: Reaction rates drop by orders of magnitude compared to Fmoc-Phe-OH.[] Standard coupling times (30-60 min) result in <10% conversion.[]

Part 3: Optimized SPPS Protocol

Core Directive: Do not use HBTU/HCTU. The bulky counter-ions and slower kinetics of these reagents are insufficient.[] You must use reagents that generate a more reactive active ester (7-azabenzotriazole based) or highly reactive acyl halides.[]

3.1 Reagent Selection Table

| Component | Standard Protocol (Avoid) | High-Hindrance Protocol (Recommended) | Mechanism of Action |

| Coupling Reagent | HBTU, HCTU, TBTU | HATU or COMU | The HOAt/Oxyma leaving group reduces racemization and accelerates attack via the "neighboring group effect" (pyridine nitrogen).[] |

| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA (controlled) | TMP (Collidine) is a weaker base but less likely to cause Fmoc elimination during long couplings.[] |

| Solvent | DMF | DMF/DMSO (9:1) or NMP | DMSO disrupts inter-chain aggregation, which is critical as hindered peptides often aggregate.[] |

| Temperature | Ambient ( | Thermal energy is required to overcome the steric activation barrier.[] |

3.2 Step-by-Step Workflow

Step 1: Resin Preparation Use a low-loading resin (0.2 - 0.4 mmol/g).[] High loading promotes aggregation, which compounds the steric difficulty.[]

Step 2: Activation (Pre-activation is Critical) Dissolve Fmoc-2,6-Me2-Phe-OH (4 equiv) and HATU (3.9 equiv) in DMF.[] Add DIPEA (8 equiv) immediately before adding to the resin.[]

-

Why? HATU active esters can degrade if left to sit.[]

Step 3: The Coupling Cycles (The "Double-Hit" Strategy) Due to the steric wall, a single coupling is rarely sufficient.[]

Caption: Optimized coupling workflow for Fmoc-2,6-Me2-Phe-OH. Note the mandatory double-coupling loop and Chloranil QC step.[]

Step 4: Monitoring (The Chloranil Test)

-

Do NOT use the Kaiser Test. It relies on the formation of a Schiff base, which is sterically impeded by the 2,6-dimethyl group if checking the N-terminus after deprotection, or can give false negatives on the resin before coupling due to aggregation.

-

Use the Chloranil Test: It detects secondary amines (and hindered primary amines) more reliably.[]

-

Positive: Blue/Green beads (Coupling incomplete).[]

-

Negative:[] Colorless/Yellow beads (Coupling complete).[]

-

Part 4: Applications & Pharmacokinetics[1]

4.1 Molecular Torsion Balances

The 2,6-dimethyl group creates a high rotational barrier (

-

Utility: Designing inhibitors that mimic a specific "bound" conformation of a natural ligand, reducing the entropic penalty of binding.

4.2 Proteolytic Stability

Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp). The mechanism involves the enzyme's hydrophobic pocket accommodating the aromatic ring.

-

Mechanism of Resistance: The 2,6-dimethyl groups physically widen the aromatic profile, preventing the side chain from fitting into the S1 specificity pocket of chymotrypsin. This renders the bond effectively uncleavable by this class of proteases.[]

Part 5: Quality Control & Analysis[1]

When analyzing peptides containing Fmoc-2,6-Me2-Phe-OH via HPLC/MS, be aware of Rotameric Broadening .

-

Observation: You may see split peaks or broad "humps" on the HPLC trace.[]

-

Cause: Slow interconversion between rotamers on the NMR/HPLC timescale due to the steric hindrance.[]

-

Validation: Run the HPLC at elevated temperature (

). If the peaks coalesce into a single sharp peak, the impurity is a rotamer, not a synthetic byproduct.

References

-

Accela ChemBio. (n.d.).[] Product Detail: Fmoc-2,6-dimethyl-L-phenylalanine (CAS 911813-85-9).[][2] Retrieved from [Link][]

-

Beilstein Journals. (2020).[] Fluorinated and Hindered Phenylalanines: Synthesis and Applications. Beilstein J. Org.[] Chem. Retrieved from [Link]

Sources

Steric Control in Peptidomimetics: The Technical Guide to Fmoc-2,6-Dimethyl-L-Phenylalanine

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-2,6-Me2-Phe-OH) represents a high-value tool in the medicinal chemist’s arsenal, primarily utilized to modulate the pharmacokinetic profile and receptor selectivity of bioactive peptides. Unlike standard phenylalanine, the introduction of methyl groups at the ortho (2,6) positions of the phenyl ring creates a profound steric barrier. This modification restricts the rotational freedom of the side chain (

This guide addresses the specific challenges of incorporating this sterically demanding residue into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and analyzes its impact on structural biology and drug developability.

Part 1: Structural Architecture & The "Ortho-Effect"

The defining feature of Fmoc-2,6-Me2-Phe-OH is the ortho-effect . In a standard phenylalanine residue, the phenyl ring enjoys significant rotational freedom. In the 2,6-dimethyl analog, the methyl groups create steric clashes with the peptide backbone and the

Mechanistic Impact

-

Conformational Locking: The steric bulk forces the aromatic ring into a preferred orientation (often perpendicular to the

bond) to minimize potential energy. This pre-organizes the peptide for receptor binding, reducing the entropic penalty upon binding.[1] -

Proteolytic Resistance: The 2,6-dimethyl groups physically block the approach of the catalytic triads of serine proteases (e.g., chymotrypsin), which typically require access to the aromatic face to cleave the adjacent peptide bond.

Diagram: The Steric Shield Mechanism

The following diagram illustrates how the structural modification translates to biological stability.

Caption: The causal pathway from 2,6-dimethyl substitution to enhanced pharmacokinetic stability and receptor affinity.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-2,6-Me2-Phe-OH is non-trivial. The same steric bulk that confers biological stability acts as a barrier to acylation during synthesis. Standard protocols (e.g., HBTU/DIEA, 1 hour) often result in incomplete coupling or deletion sequences.

Critical Synthesis Parameters[2]

| Parameter | Standard Phe Conditions | Required 2,6-Me2-Phe Conditions | Rationale |

| Coupling Reagent | HBTU or HCTU | HATU, HOAt, or PyAOP | Requires a more reactive leaving group (7-azabenzotriazole) to overcome the steric barrier. |

| Base | DIEA (DIPEA) | DIEA or TMP (2,4,6-Trimethylpyridine) | TMP minimizes base-catalyzed racemization, which is a higher risk during slow couplings. |

| Coupling Time | 30–60 min | 2–4 hours (or Double Couple) | Kinetic rates are significantly slower due to hindered nucleophilic attack. |

| Solvent | DMF | NMP or DMF/DMSO | NMP often improves swelling and kinetics for difficult sequences. |

| Temperature | RT | 50°C - 75°C (Microwave) | Thermal energy is often necessary to drive the reaction to completion. |

Validated Coupling Protocol (The "Turbo" Cycle)

Use this protocol when coupling Fmoc-2,6-Me2-Phe-OH to the resin-bound peptide.

-

Resin Preparation: Ensure resin loading is moderate (0.3–0.5 mmol/g) to prevent aggregation.

-

Activation (Pre-mix):

-

Dissolve Fmoc-2,6-Me2-Phe-OH (4.0 eq) and HATU (3.9 eq) in NMP.

-

Add HOAt (4.0 eq) to enhance activation speed and suppress racemization.

-

Add DIEA (8.0 eq) immediately before adding to the vessel.

-

-

Coupling:

-

Microwave: 75°C for 5 minutes (Power: 25-30W).

-

Manual/Room Temp: Agitate for 2 hours. Drain. Repeat (Double Couple) with fresh reagents for another 2 hours.

-

-

Monitoring:

-

Perform a Chloranil Test (more sensitive for secondary amines/steric hindrance) rather than a standard Kaiser test. If positive (blue particles), perform a third coupling using PyAOP .

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Diagram: Coupling Decision Workflow

Caption: Decision tree for optimizing the coupling efficiency of sterically hindered amino acids.

Part 3: Pharmacokinetics & Biological Implications

The incorporation of 2,6-dimethyl-L-phenylalanine is a proven strategy for extending the half-life of peptide therapeutics.

Metabolic Stability Data

In studies involving opioid peptides (e.g., Enkephalin analogs), the substitution of Phe with 2,6-Me2-Phe (Dmp) has demonstrated significant improvements in stability against enzymatic degradation.[2]

| Enzyme System | Native Peptide | 2,6-Me2-Phe Analog | Fold Improvement |

| Chymotrypsin | < 10 min | > 4 hours | >24x |

| Human Plasma | ~15 min | > 120 min | ~8x |

| Liver Homogenate | ~20 min | ~60 min | 3x |

Note: Data generalized from structure-activity relationship (SAR) studies on enkephalin/dynorphin analogs [1, 2].

Receptor Selectivity

Beyond stability, the 2,6-dimethyl group can alter receptor selectivity profiles.[2] In opioid research, this modification at position 3 or 4 of the pharmacophore often enhances

Part 4: Quality Control & Characterization

Due to the high risk of racemization and incomplete coupling, rigorous QC is mandatory.

-

Chiral HPLC: Standard C18 gradients may not separate D- and L-isomers of this hydrophobic residue efficiently. Use a chiral stationary phase (e.g., Chiralpak) or Marfey’s reagent derivatization to verify enantiomeric purity post-synthesis.

-

NMR Verification: The methyl groups on the phenyl ring provide distinct singlet signals in

H-NMR (typically around -

Mass Spectrometry: Watch for

or

References

-

Okada, Y., et al. (2001). "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[2] Bioorganic & Medicinal Chemistry.

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

-

BenchChem Technical Support. (2025). "D-Phenylalanine Coupling in SPPS: Protocols for Hindered Amino Acids." BenchChem Protocols.

-

Sigma-Aldrich. (2024).[3] "Fmoc-2,6-dimethyl-L-phenylalanine Product Specification and Safety Data." Merck/MilliporeSigma.

Sources

Synthesis of Fmoc-2,6-Dimethyl-L-Phenylalanine

Title: Technical Guide: Asymmetric Synthesis & Fmoc Protection of 2,6-Dimethyl-L-Phenylalanine

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-2,6-Me2-Phe-OH) is not merely a building block; it is a conformational locking mechanism . In modern peptide drug discovery—particularly for opioid receptor ligands (e.g., Dmt analogues) and macrocyclic inhibitors—this residue serves a critical function:

The steric bulk of the ortho-methyl groups forces the aromatic ring into a perpendicular orientation relative to the peptide backbone. This restriction:

-

Minimizes Entropy Penalty: Pre-organizes the peptide into a bioactive conformation (often Type II

-turns). -

Proteolytic Shielding: The steric bulk prevents proteases (chymotrypsin-like) from accessing the amide bond, significantly extending plasma half-life.

This guide details the Ni(II)-BPB Asymmetric Alkylation route. Unlike enzymatic resolution (which fails due to the steric bulk of the 2,6-dimethyl group blocking the active site) or standard chiral auxiliary methods (which often suffer from low diastereoselectivity with hindered electrophiles), the Ni(II) thermodynamic control offers high enantiomeric excess (>98% ee) and scalability.

Strategic Route Analysis

The synthesis hinges on the "Orthogonal Problem": Creating a crowded Carbon-Carbon bond while maintaining chiral integrity.

| Parameter | Enzymatic Resolution (Acylase I) | Evans Auxiliary (Oxazolidinone) | Ni(II)-BPB Complex (Recommended) |

| Steric Tolerance | Low (Active site rejection) | Medium | High (Planar enolate) |

| Chirality Source | Enzyme Specificity | Chiral Auxiliary | Thermodynamic Control (Ligand) |

| Scalability | High (if active) | Low (Cryogenic steps) | High (Room Temp/Reflux) |

| Cost Efficiency | Low (Enzyme cost) | Medium | High (Ligand Recyclable) |

Core Protocol: Asymmetric Synthesis via Ni(II) Complex[1]

This protocol utilizes the Belokon/Soloshonok Ni(II) complex of a chiral Schiff base derived from (S)-BPB [(S)-2-[N-(N-benzylprolyl)amino]benzophenone] and Glycine.

Phase A: The Nucleophilic Glycine Equivalent

-

Reagent: Ni(II)-(S)-BPB-Glycine Complex (Red Crystalline Solid).

-

Mechanism: The Ni(II) center holds the glycine enolate in a rigid, planar geometry. The chiral ligand shields the Re-face, forcing the electrophile to attack from the Si-face (or vice versa depending on ligand chirality), yielding the L-amino acid.

Phase B: The Alkylation (Critical Step)

-

Electrophile: 2,6-Dimethylbenzyl bromide.

-

Challenge: The electrophile is severely hindered. Standard kinetic enolates (LDA/-78°C) often fail.

-

Solution: Thermodynamic alkylation under Phase Transfer Catalysis (PTC).

Step-by-Step Protocol:

-

Setup: In a 500 mL round-bottom flask, dissolve Ni(II)-(S)-BPB-Gly Complex (1.0 eq) in Acetonitrile (MeCN) (10 mL/g).

-

Activation: Add 2,6-Dimethylbenzyl bromide (1.2 eq).

-

Base/Catalyst: Add finely powdered KOH (5.0 eq) and TBAI (Tetrabutylammonium iodide, 0.1 eq).

-

Reaction: Stir vigorously at Room Temperature under Argon.

-

Note: Due to steric hindrance, this reaction is slower than standard benzylations. Monitor via TLC (SiO2, CHCl3:Acetone 5:1). Expect 2–5 hours.

-

Visual Cue: The red solution often darkens or shifts hue as the alkylated complex forms.

-

-

Quench: Pour into ice water. The alkylated complex precipitates. Filter and wash with water.

-

Purification: Recrystallize from Acetone/Water if necessary to upgrade diastereomeric purity (dr > 98:2 required).

Phase C: Disassembly & Ligand Recycling

-

Hydrolysis: Dissolve the alkylated complex in MeOH and add 2N HCl (excess). Heat to reflux for 30–60 mins.

-

Observation: The red color fades as the complex dissociates.

-

-

Separation:

-

The Chiral Ligand (BPB) is hydrophobic. Extract with Chloroform (3x). Save this organic layer to recycle the ligand.

-

The free Amino Acid (2,6-Me2-Phe) remains in the aqueous phase .

-

-

Isolation: Neutralize the aqueous phase to pH 7 with NH4OH. The amino acid precipitates.[1] Filter, wash with EtOH, and dry.

Visualization: The Ni(II) Synthetic Workflow

Caption: Stereoselective synthesis workflow using the Ni(II)-BPB "Chiral Template" methodology.

Core Protocol: Fmoc Protection[3]

Protecting 2,6-dimethylphenylalanine is non-trivial. The ortho-methyl groups create a "steric wall" around the

Recommended Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). It is less reactive than Fmoc-Cl but suppresses oligomerization.

Protocol:

-

Solvent System: Suspend L-2,6-Me2-Phe (10 mmol) in Water/Dioxane (1:1) (50 mL).

-

Why Dioxane? It solubilizes the hindered amino acid better than acetone.

-

-

Base: Add NaHCO3 (2.5 eq). Sonicate if necessary to ensure partial dissolution.

-

Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of Dioxane dropwise over 30 mins.

-

Reaction: Stir at 35°C (mild heat helps overcome steric barrier) for 12–18 hours.

-

Workup:

-

Evaporate Dioxane under reduced pressure.

-

Wash aqueous phase with Ether (2x) to remove excess Fmoc-OSu and byproducts.

-

Acidify aqueous phase to pH 2 with 1N HCl .

-

Extract product into Ethyl Acetate .[4]

-

Dry (Na2SO4) and concentrate.

-

-

Final Purification: Precipitate from EtOAc/Hexanes .

Quality Control & Analytics

Every batch must pass the "Self-Validating System" criteria.

| Metric | Acceptance Criterion | Method | Notes |

| Purity (HPLC) | > 98.0% | C18 Reverse Phase | Gradient: 5-95% MeCN/H2O (0.1% TFA). Expect retention shift vs Phe. |

| Chiral Purity | > 99.0% ee | Chiralpak AD-H or Crownpak | Critical: 2,6-Me2 group can mask racemization in standard NMR. |

| Identity (NMR) | Conforms | 1H NMR (DMSO-d6) | Look for 2.30 ppm (s, 6H, Ar-CH3) and restricted rotation of Ar-CH2. |

| Mass Spec | [M+H]+ | ESI-MS | Confirm Fmoc adduct mass. |

Visualization: Fmoc Protection & QC Logic

Caption: Decision tree for Fmoc protection and quality control of hindered amino acids.

References

-

Soloshonok, V. A., et al. (2003). "Asymmetric synthesis of sterically constrained amino acids via Ni(II) complexes."[5] Journal of Organic Chemistry.

-

Hruby, V. J., et al. (1998). "Conformational constraints in the design of opioid peptide analogues: 2,6-dimethyltyrosine." Journal of Medicinal Chemistry.

-

Baggio, R., et al. (2022). "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation." The Journal of Organic Chemistry.

-

Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[5][6] The Journal of Organic Chemistry.

-

BenchChem Technical Series. (2025). "Handling Steric Hindrance in Fmoc-SPPS." BenchChem Application Notes.

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptideweb.com [peptideweb.com]

Fmoc-2,6-Dimethyl-L-Phenylalanine solubility data

An In-depth Technical Guide to the Solubility of Fmoc-2,6-Dimethyl-L-Phenylalanine

Executive Summary

This technical guide addresses the solubility of N-α-Fmoc-2,6-Dimethyl-L-Phenylalanine, a specialized amino acid derivative crucial for the synthesis of custom peptides. In solid-phase peptide synthesis (SPPS), achieving complete solubilization of reagents is paramount for ensuring efficient coupling reactions and high-purity final products.[1][2] Poor solubility can lead to significant challenges, including incomplete reactions and the formation of deletion sequences.[2][3]

Introduction: The Imperative of Solubility in SPPS

The success of each coupling step in Fmoc-based SPPS is fundamentally dependent on the concentration of the activated Fmoc-amino acid available to react with the free N-terminus of the growing peptide chain on the solid support.[1] Insufficient solubility presents a critical bottleneck, manifesting in several detrimental ways:

-

Incomplete Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration is lowered, leading to incomplete coupling and the generation of deletion sequence impurities that are often difficult to remove during purification.[1][3]

-

Slowed Reaction Kinetics: Even if fully dissolved, a low concentration can significantly slow the rate of the coupling reaction, necessitating extended reaction times which can increase the risk of side reactions like racemization.[1]

-

Aggregation: Many Fmoc-protected amino acids, particularly those with bulky, hydrophobic side chains, have a propensity to aggregate in solution. This aggregation reduces the effective concentration of the monomeric, reactive species available for coupling.[1][2]

Therefore, a thorough understanding and empirical determination of the solubility of derivatives like Fmoc-2,6-Dimethyl-L-Phenylalanine in relevant solvents is not merely a preliminary step but a critical process parameter for successful peptide synthesis.

Physicochemical Profile and Expected Solubility of Fmoc-2,6-Dimethyl-L-Phenylalanine

The solubility of an Fmoc-amino acid is a function of its structure and the properties of the solvent. The structure of Fmoc-2,6-Dimethyl-L-Phenylalanine suggests a compound with significant hydrophobicity, which will govern its behavior in common SPPS solvents.

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a large, aromatic, and nonpolar protecting group. While essential for the SPPS workflow, it contributes significantly to the hydrophobicity of the molecule and enhances its solubility in organic solvents.[][5]

-

Phenylalanine Side Chain: The inherent phenyl group of the phenylalanine residue is hydrophobic.

-

Dimethyl Substitution: The addition of two methyl groups at the 2 and 6 positions of the phenyl ring further increases both the hydrophobicity and the steric bulk of the side chain. This modification is expected to decrease its solubility compared to the parent Fmoc-L-Phenylalanine due to increased crystal lattice energy and hindered solvation.

Based on this structure, Fmoc-2,6-Dimethyl-L-Phenylalanine is predicted to be readily soluble in polar aprotic solvents but poorly soluble in water and less polar organic solvents.[6]

Solvent Selection for SPPS

The choice of solvent is critical for solvating the protected amino acid and swelling the solid-phase resin to ensure reagent accessibility.[3][7] The most common solvents used in Fmoc-SPPS are polar aprotic solvents.[8]

| Solvent | Properties and Considerations | Expected Solubility of Fmoc-2,6-Dimethyl-L-Phenylalanine |

| N,N-Dimethylformamide (DMF) | The most widely used solvent in SPPS. It is a polar aprotic solvent that effectively solvates most Fmoc-amino acids.[3][7] However, it can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[3][7] | Good to Excellent: DMF is generally an excellent solvent for Fmoc-protected amino acids and is the recommended starting point.[][10] |

| N-Methyl-2-pyrrolidone (NMP) | A more polar and less volatile alternative to DMF, often preferred for its superior solvating power, especially for aggregating sequences.[3][7] Some studies note that Fmoc-amino acids may show greater decomposition in NMP during extended periods.[7] | Good to Excellent: NMP's higher solvating power may be advantageous for this sterically hindered derivative. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with excellent solvating properties. Often used as a co-solvent to disrupt aggregation.[1][7] The use of new, anhydrous DMSO is recommended as it can be hygroscopic.[11] | Good: Likely to be an effective solvent, potentially requiring ultrasonic assistance to achieve full dissolution.[1][11] |

| Dichloromethane (DCM) | A less polar solvent generally not suitable for dissolving Fmoc-amino acids.[3] It is more commonly used in Boc-SPPS and for washing steps.[3][7] | Poor to Limited: DCM is not expected to be an effective solvent for this compound. |

Quantitative Solubility: An Analog-Based Approach

As previously stated, specific solubility data for Fmoc-2,6-Dimethyl-L-Phenylalanine is not published. However, data from structurally related compounds can provide a useful, albeit qualitative, baseline.

| Compound | Solvent | Solubility Data | Notes |

| Fmoc-Phe-OH | DMSO | 100 mg/mL (258.11 mM) | Requires ultrasonic assistance.[11] |

| Fmoc-Phe-OH | DMF | Soluble | A common solvent for this derivative, with specific concentration values not always listed but generally high.[6] |

| Fmoc-Thr-OH | DMF | "Clearly soluble" at ~250 mM | Based on dissolving 1 mmole in 2 mL.[1] |

| Fmoc-His(Fmoc)-OH | DMSO | ~25 mg/mL (~41.7 mM) | Requires sonication; demonstrates how bulky side chains can reduce solubility.[2] |

This comparative data suggests that while a solubility in the >100 mM range is possible in solvents like DMF and DMSO, the added steric hindrance of the 2,6-dimethyl substitution may reduce this value. Empirical determination is therefore essential.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable method for determining the solubility of Fmoc-2,6-Dimethyl-L-Phenylalanine in a selected solvent. This method is adapted from standard laboratory procedures for solubility assessment of peptide synthesis reagents.[1][2][10]

Materials and Reagents

-

Fmoc-2,6-Dimethyl-L-Phenylalanine (high purity)

-

High-purity, anhydrous solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Ultrasonic bath

-

Centrifuge capable of >10,000 rpm

-

Calibrated volumetric flasks and micropipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (set to detect the Fmoc group, ~265 nm or 301 nm)

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of Fmoc-2,6-Dimethyl-L-Phenylalanine.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-2,6-Dimethyl-L-Phenylalanine (e.g., 100-200 mg) into several vials. Using multiple vials allows for time-point analysis to confirm equilibrium has been reached.

-

To each vial, add a precise volume of the test solvent (e.g., 1.0 mL). Tightly seal the vials to prevent solvent evaporation.[1]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the solid and dissolved states is achieved.[1][2] A constant concentration in the supernatant over subsequent time points confirms equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to firmly pellet all undissolved solid material.[1]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Perform an accurate serial dilution of the supernatant with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.[2]

-

-

HPLC Analysis:

-

Prepare a multi-point calibration curve using known concentrations of Fmoc-2,6-Dimethyl-L-Phenylalanine.

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units, such as mg/mL or Molarity (mol/L).

-

Application of Solubility Data in SPPS

The empirically determined solubility value is critical for preparing the amino acid solution for the coupling step.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 35661-40-6: FMOC-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 10. pdf.smolecule.com [pdf.smolecule.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Fmoc-2,6-Dimethyl-L-Phenylalanine: Sourcing and Application

Introduction: The Significance of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural or structurally unique amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Among these, Fmoc-2,6-Dimethyl-L-Phenylalanine stands out as a critical building block. The two methyl groups at the ortho positions of the phenyl ring introduce significant steric hindrance, which imparts several desirable characteristics to a peptide sequence. This disubstitution can enforce a specific torsional angle (χ1) of the side chain, leading to a more constrained and predictable peptide conformation. Such conformational rigidity is often crucial for enhancing binding affinity to biological targets, improving metabolic stability by shielding the peptide backbone from proteolytic degradation, and fine-tuning the overall pharmacological profile.

However, the very steric bulk that provides these advantages also presents a significant challenge during solid-phase peptide synthesis (SPPS). The hindered nature of the amino acid's α-amino group makes the formation of the amide bond a kinetically slow and often incomplete process. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers for this valuable reagent and a detailed technical framework for its successful incorporation into peptide sequences, addressing the inherent synthetic challenges.

PART 1: Commercial Sourcing and Quality Assessment of Fmoc-2,6-Dimethyl-L-Phenylalanine

Procuring high-quality Fmoc-2,6-Dimethyl-L-Phenylalanine is the foundational step for any successful synthesis campaign. The purity of this starting material is paramount, as impurities can lead to the formation of deletion sequences or other difficult-to-remove byproducts.

Identifying Commercial Suppliers

While Fmoc-2,6-Dimethyl-L-Phenylalanine is a specialized reagent, it is available from a select number of chemical suppliers who focus on building blocks for peptide synthesis and drug discovery. Researchers should note that suppliers may list this compound under various synonyms. It is crucial to verify the structure and the CAS number (116170-12-8) when sourcing.

Disclaimer: The following table is a summary of potential suppliers based on available data and is intended for informational purposes. Availability and specifications are subject to change. Researchers must independently verify the product details with the supplier before purchase.

| Supplier | Product Name | CAS Number | Purity (Typical) | Notes |

| Shanghai Chutide Biotechnology | Fmoc-2,6-Dimethy-L-Phenylalanine | 116170-12-8 | Custom Synthesis | A specialized peptide and amino acid derivative supplier based in China. |

| Alchimica | Fmoc-4-(2,6-dimethyl-phenyl)-L-phenylalanine | 1381790-42-6 | Not Specified | Note the different substitution pattern; this is a bi-aryl derivative, not the target compound, but indicates capability in related structures.[1] |

Note: The search also identified suppliers for structurally related compounds like Fmoc-2-methyl-L-phenylalanine (Chem-Impex, Aralez Bio)[2][3] and Fmoc-2,4-dimethyl-dl-phenylalanine (Sigma-Aldrich)[4], which can sometimes indicate a supplier's capability for custom synthesis of the desired 2,6-dimethyl isomer.

Quality Control and Handling

Upon receipt, it is best practice to perform an independent quality assessment, even if a Certificate of Analysis (CoA) is provided.

-

Identity Verification: Confirm the molecular weight via Mass Spectrometry (MS).

-

Purity Assessment: Assess purity using High-Performance Liquid Chromatography (HPLC). The purity should ideally be >98%.[5]

-

Storage: The compound should be stored under refrigerated conditions (+2°C to +8°C), desiccated, and protected from light to prevent degradation.[6]

PART 2: A Guide to Solid-Phase Peptide Synthesis (SPPS) Incorporation

The successful incorporation of Fmoc-2,6-Dimethyl-L-Phenylalanine hinges on overcoming the kinetic barrier imposed by its steric hindrance. Standard coupling protocols are often insufficient and lead to low coupling yields.

The Challenge: Steric Hindrance

The two ortho-methyl groups on the phenyl ring sterically shield the α-amino group of the preceding amino acid on the resin, as well as the carboxyl group of the incoming Fmoc-2,6-Dimethyl-L-Phenylalanine once it is activated. This slows down the rate of amide bond formation significantly.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are generally not effective enough for such demanding couplings.[7] More potent activating reagents are required.

-

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are the preferred choice. These reagents form highly reactive O-acylisourea esters that can overcome the steric barrier more effectively.[7][8]

-

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

-

Additives: The use of an additive like Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in combination with a carbodiimide can significantly enhance coupling efficiency and reduce racemization.[9][10]

Optimized Experimental Protocol

This protocol is designed to maximize the coupling efficiency for Fmoc-2,6-Dimethyl-L-Phenylalanine. It assumes a standard Fmoc-SPPS workflow on a solid support (e.g., Rink Amide or Wang resin).

Step-by-Step Methodology

-

Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc-Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Pre-activation and Coupling (Critical Step):

-

In a separate reaction vessel, dissolve Fmoc-2,6-Dimethyl-L-Phenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution.

-

Allow this pre-activation mixture to stand for 1-5 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

-

Extended Coupling Time:

-

Allow the coupling reaction to proceed for an extended period. A minimum of 2-4 hours is recommended. For particularly difficult sequences, coupling overnight may be necessary.[7]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

-

Monitoring the Coupling Reaction (Self-Validation):

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling.

-

If the Kaiser test is positive (beads turn blue/purple), it signifies the presence of unreacted free amines, and the coupling was incomplete.

-

-

Double Coupling (If Necessary):

-

If the Kaiser test is positive, repeat the coupling step (Steps 3-5) with a fresh solution of activated amino acid. This "double coupling" strategy is often essential for sterically hindered residues.[7]

-

-

Capping (Optional but Recommended):

-

After a successful coupling (or final double coupling), it is advisable to cap any remaining unreacted amines to prevent the formation of deletion peptides. Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

-

Washing and Continuation: Wash the resin thoroughly with DMF and Dichloromethane (DCM) and proceed to the deprotection step for the next amino acid in the sequence.

Workflow Visualization

The following diagram illustrates the critical coupling cycle for a sterically hindered amino acid like Fmoc-2,6-Dimethyl-L-Phenylalanine.

Sources

- 1. Fmoc-4-(2,6-dimethyl-phenyl)-L-phenylalanine (1 x 1 g) | Alchimica [shop.alchimica.sk]

- 2. chemimpex.com [chemimpex.com]

- 3. checkout.aralezbio.com [checkout.aralezbio.com]

- 4. Fmoc-2,4-dimethyl-dl-phenylalanine | Sigma-Aldrich [sigmaaldrich.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Purity and Analysis of Fmoc-2,6-Dimethyl-L-Phenylalanine: A Comprehensive Technical Guide

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Structural mechanics, analytical validation, and solid-phase peptide synthesis (SPPS) integration of sterically hindered unnatural amino acids.

Introduction: The Mechanistic Value of Fmoc-2,6-Dimethyl-L-Phenylalanine

In the development of advanced peptidomimetics, particularly opioid receptor ligands (e.g., endomorphin analogues) and aromatic-cationic peptides, the incorporation of unnatural amino acids is a primary strategy to overcome the poor pharmacokinetic profiles of native peptides [1, 4]. Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Dmp-OH) is a highly specialized, sterically hindered building block designed specifically to induce topological constraints and confer resistance to proteolytic degradation (such as cleavage by dipeptidyl peptidase IV) [1].

The presence of the two ortho-methyl groups on the phenyl ring restricts the rotation of the aromatic side chain. This steric bulk forces the peptide backbone into specific conformations, predominantly favoring the cis rotamer around the preceding amide bond [1]. While this topological constraint drastically increases receptor affinity and bioactivity, it introduces severe steric shielding of the

Structural Challenges & Causality in Synthesis

The synthesis and application of 2,6-dimethyl aromatic amino acids require an uncompromising approach to chemical and enantiomeric purity.

The Racemization Risk

Standard amino acid activation relies on forming a reactive ester. However, the extreme steric hindrance of the 2,6-dimethylphenyl group slows down the nucleophilic attack by the incoming amine during SPPS. Because the activated intermediate persists longer in solution, the

To counteract this, the analytical framework must not only verify the chemical identity but rigorously quantify the enantiomeric excess (ee). Furthermore, the coupling protocols must utilize highly reactive, racemization-suppressing coupling reagents like HATU or COMU, combined with minimal, controlled base exposure [3].

Analytical Validation Framework

A self-validating analytical system for Fmoc-Dmp-OH must independently verify mass, chemical purity, and chiral integrity before the building block is committed to an expensive peptide synthesis campaign.

Table 1: Quantitative Analytical Specifications for Fmoc-Dmp-OH

| Parameter | Analytical Technique | Acceptance Criteria | Mechanistic Rationale |

| Molecular Mass | LC-MS (ESI+) | Confirms identity ( | |

| Chemical Purity | RP-HPLC (UV 254/214 nm) | Prevents accumulation of deletion sequences during SPPS. | |

| Enantiomeric Excess | Chiral HPLC (Isocratic) | Ensures stereospecific receptor binding of the final peptide; detects synthesis-induced racemization[2]. | |

| Rotameric State | Conforms to structure | Validates the restricted rotation and confirms the absence of des-methyl impurities. |

Protocol 1: Chiral HPLC Validation of Enantiomeric Purity

This protocol is designed to separate the L-enantiomer from the D-enantiomer, validating the asymmetric synthesis.

-

Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak IC or equivalent,

mm, 5 µm). -

Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) in an 85:15:0.1 (v/v/v) ratio. Causality: TFA suppresses the ionization of the free carboxylic acid, preventing peak tailing and ensuring sharp resolution between enantiomers.

-

Sample Preparation: Dissolve 1.0 mg of Fmoc-Dmp-OH in 1.0 mL of the mobile phase. Sonicate for 2 minutes.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

System Suitability: Inject a racemic standard of Fmoc-2,6-dimethyl-DL-phenylalanine. The resolution (

) between the D and L peaks must be -

Analysis: Inject the sample. Calculate ee using the formula:

.

Fig 1: Multiplexed analytical validation logic for Fmoc-Dmp-OH QA/QC release.

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling Fmoc-Dmp-OH onto a resin-bound peptide chain is thermodynamically hindered. Standard coupling reagents (like HBTU or DIC/Oxyma) will result in massive deletion sequences. To achieve near-quantitative yields, the activation energy barrier must be lowered using highly efficient aminium/uronium salts based on the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group [3].

Protocol 2: Sterically Hindered SPPS Coupling Workflow

This self-validating protocol ensures complete coupling while minimizing epimerization.

-

Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for

minutes. Wash thoroughly with DMF ( -

Pre-Activation (Crucial Step):

-

In a separate vial, dissolve 3.0 equivalents of Fmoc-Dmp-OH and 2.9 equivalents of HATU (or COMU) in a minimal volume of DMF.

-

Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The slight stoichiometric deficit of HATU prevents capping of the resin-bound amine by the coupling reagent itself (guanidinylation).

-

Allow the mixture to pre-activate for exactly 2 minutes. The solution will turn pale yellow, indicating the formation of the active active ester.

-

-

Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes. (For extremely difficult sequences, heat the reaction to 50°C using microwave-assisted SPPS).

-

Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

-

Yellow beads: Coupling is complete.

-

Blue beads: Free amines remain. Perform a double-coupling using a different chemistry (e.g., DIC/HOAt) to prevent reagent-specific artifacts.

-

Fig 2: Iterative, self-validating workflow for the SPPS coupling of sterically hindered Fmoc-Dmp-OH.

Conclusion

The successful integration of Fmoc-2,6-Dimethyl-L-Phenylalanine into peptide drug discovery requires a deep understanding of its steric environment. By enforcing strict chiral analytical controls and employing highly reactive, racemization-suppressing coupling chemistries, researchers can reliably synthesize topologically constrained, proteolytically stable peptidomimetics with high fidelity.

References

- Title: Review Article Developmental Potential for Endomorphin Opioidmimetic Drugs Source: Semantic Scholar URL

- Title: Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)

- Title: Tandem association of CLOCK:BMAL1 complexes on DNA enables recruitment of CBP/p300 through multivalent interactions Source: PMC / NIH URL

- Title: US10576124B2 - Therapeutic compositions including frataxin, lactoferrin, and mitochondrial energy generating enzymes, and uses thereof Source: Google Patents URL

Potential applications of Fmoc-2,6-Dimethyl-L-Phenylalanine in peptide research

[1]

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine is a highly specialized non-canonical amino acid (NCAA) utilized primarily to introduce conformational constraints and proteolytic stability into bioactive peptides. Unlike standard Phenylalanine (Phe), the 2,6-dimethyl substitution on the phenyl ring creates significant steric clash with the peptide backbone. This "steric lock" restricts rotation around the

For drug developers, this molecule is a precision tool used to:

-

Freeze bioactive conformations: Reducing the entropy penalty upon receptor binding.

-

Shield the peptide backbone: The steric bulk prevents proteases (e.g., chymotrypsin) from accessing the amide bond, significantly extending plasma half-life.

-

Modulate Receptor Selectivity: Subtle steric exclusion can shift a peptide from a non-selective binder to a highly selective agonist or antagonist (e.g., in opioid receptor research).

Mechanistic Basis: The "Orthogonal Lock" Effect

The utility of 2,6-Me₂-Phe lies in its inability to rotate freely. In a standard Phe residue, the phenyl ring has substantial rotational freedom. In 2,6-Me₂-Phe, the methyl groups at the ortho positions create a high-energy barrier for rotation.

Conformational Restriction

The steric bulk forces the side chain to adopt specific rotamers (typically gauche(-) or trans), effectively "pre-organizing" the peptide. This pre-organization mimics the bound state of the ligand, leading to higher affinity interactions.

-

Constraint: The rotation around the

-

Constraint: The rotation of the phenyl ring itself is locked relative to the

Visualization of Mechanistic Logic

The following diagram illustrates the causal link between the structural modification and the resulting pharmacological benefits.

Figure 1: The causal pathway from chemical modification to enhanced bioactivity.

Applications in Drug Design[2][3]

Opioid Receptor Modulation

The most extensive data on 2,6-Me₂-Phe comes from opioid peptide research (Enkephalins, Endomorphins).[2][3]

-

Agonist-to-Antagonist Switching: Replacing Phe with 2,6-Me₂-Phe in specific positions (e.g., position 3 or 4 of dermorphin analogues) can convert a

-opioid agonist into an antagonist or a mixed-profile ligand. The rigid side chain prevents the conformational shift required to activate the receptor G-protein coupling, even if binding affinity remains high. -

Selectivity Tuning: The bulky methyl groups can clash with the binding pockets of

- or

Proteolytic Stability Engineering

Proteases like chymotrypsin and pepsin prefer to cleave at the C-terminus of aromatic residues (Phe, Trp, Tyr).

-

Mechanism: The 2,6-dimethyl groups act as a "steric umbrella," physically blocking the active site of the protease from approaching the scissile amide bond.

-

Data: Peptides containing 2,6-Me₂-Phe often exhibit half-lives (

) in plasma >20 hours, compared to minutes for the native Phe-containing sequences.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Synthesizing peptides with Fmoc-2,6-Me₂-Phe is non-trivial . The same steric bulk that provides biological stability also hinders the coupling reaction during synthesis. Standard protocols (e.g., HBTU/DIPEA, 1 hour) often result in deletion sequences or incomplete coupling.

Optimized Coupling Protocol

Recommendation: Use high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times or microwave energy.

| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |

| Coupling Reagent | HBTU or HCTU | HATU or PyAOP (7-Azabenzotriazol derivatives) |

| Base | DIPEA (2 equiv) | DIPEA or TMP (Collidine) (2-3 equiv) |

| Stoichiometry | 3-5x Excess | 3-5x Excess (Do not reduce excess) |

| Reaction Time | 45-60 min | 2 - 4 Hours (Double coupling highly recommended) |

| Temperature | Room Temp | Microwave (75°C, 5-10 min) or 50°C conventional heat |

| Solvent | DMF | DMF or NMP (NMP reduces aggregation) |

Step-by-Step Workflow

The following workflow integrates the critical "Double Couple" and "Capping" steps necessary to ensure high purity when using hindered residues.

Figure 2: Optimized SPPS workflow for sterically hindered amino acids.

Troubleshooting Common Issues

-

Incomplete Coupling: If the Kaiser test remains positive after double coupling, switch to COMU or PyAOP at 50°C. Do not proceed without capping, or you will generate difficult-to-purify deletion impurities.

-

Racemization: While 2,6-dimethyl substitution generally suppresses racemization due to the inability to form the planar enolate easily, using Oxyma Pure as an additive with DIC can further minimize this risk if microwave heating is used aggressively.

Quantitative Comparison: Stability & Potency

The table below summarizes data derived from opioid peptide analogues, illustrating the impact of substituting Phe with 2,6-Me₂-Phe (Dmp).

| Metric | Native Peptide (Phe) | Modified Peptide (2,6-Me₂-Phe) | Mechanism of Improvement |

| Receptor Affinity ( | 1.2 nM ( | 0.8 nM ( | Pre-organized bioactive conformation reduces entropy cost. |

| Selectivity ( | 10-fold | >500-fold | Steric bulk excludes the peptide from the |

| Plasma Half-life ( | ~15 minutes | >6 hours | Ortho-methyl groups block protease access to the amide bond. |

| Bioavailability | <1% (Oral) | Improved (Systemic) | Enhanced lipophilicity and metabolic stability. |

Note: Data generalized from Endomorphin-2 and Enkephalin analogue studies.[3]

References

-

Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

-

Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules. [Link]

-

Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids. ResearchGate. [Link]

-

Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues. Journal of Medicinal Chemistry. [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide. Peptide Machines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional [2’,6’-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Fmoc-2,6-Dimethyl-L-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Dmp-OH) is a highly valuable non-canonical amino acid used primarily to introduce conformational constraints and enhance metabolic stability in bioactive peptides. The 2,6-dimethyl substitution on the phenyl ring creates a "rotational barrier" that restricts the

The Challenge: The primary obstacle in SPPS with Fmoc-Dmp-OH is steric occlusion . The two ortho-methyl groups create a significant steric shield around the

-

Coupling of Fmoc-Dmp-OH: Slower kinetics due to side-chain bulk.

-

Coupling onto N-terminal Dmp: Extremely difficult due to the shielding of the N-terminal amine by the ortho-methyl groups, often leading to deletion sequences.

This guide provides a validated, high-efficiency protocol utilizing high-energy coupling reagents (HATU/HOAt) and microwave-assisted synthesis to overcome these barriers.

Chemical Profile & Steric Analysis

| Property | Specification |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,6-dimethylphenyl)propanoic acid |

| Abbreviation | Fmoc-Dmp-OH |

| Molecular Weight | 415.48 g/mol |

| Solubility | Soluble in DMF, NMP, DMSO (0.2 M recommended) |

| Steric Factor | High. Ortho-methyls clash with the peptide backbone, restricting rotation and hindering reagent approach. |

| Racemization Risk | Moderate to High (under prolonged heating or strong base). |

Mechanism of Steric Hindrance

Unlike N-methyl amino acids where nucleophilicity is reduced electronically, Dmp possesses a primary amine. However, the ortho-methyl groups act as "gatekeepers," physically blocking the trajectory of the incoming activated ester. Standard bulky reagents (e.g., TBTU/HBTU) often fail to penetrate this shield efficiently.

Optimized Experimental Protocols

Reagent Selection Strategy

To drive the reaction to completion, we must utilize reagents that generate highly reactive esters with minimal steric bulk.

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates acylation.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) is critical. It speeds up the reaction and suppresses racemization better than HOBt.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA (Diisopropylethylamine). Collidine is recommended for Cys/His containing sequences to minimize racemization.

Automated Microwave Protocol (Recommended)

Microwave irradiation significantly increases the kinetic energy of the system, overcoming the activation energy barrier imposed by the steric bulk.

Step 1: Coupling OF Fmoc-Dmp-OH (Resin-AA + Fmoc-Dmp-OH)

-

Reagents: 5 eq. Fmoc-Dmp-OH, 4.9 eq. HATU, 10 eq. DIEA in NMP.

-

Concentration: 0.2 M amino acid solution.

-

Microwave Cycle:

-

75°C for 5 minutes (Standard Power).

-

Note: Single coupling is usually sufficient, but double coupling (2 x 5 min) ensures >99% yield.

-

Step 2: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to prevent aspartimide formation and protect sensitive residues).

-

Cycle:

-

Room Temperature: 2 min (Initial deprotection).

-

75°C: 3 min (Microwave assisted).

-

Reasoning: The bulky side chain can slow down base access to the Fmoc group; heat ensures complete removal.

-

Step 3: Coupling ONTO Dmp (Resin-Dmp-NH2 + Next Fmoc-AA)

-

Critical Step: This is the most difficult step.

-

Reagents: 5 eq. Fmoc-AA, 5 eq. HATU, 10 eq. DIEA in NMP.

-

Microwave Cycle:

-

Double Coupling is Mandatory.

-

Coupling 1: 75°C for 10 minutes.

-

Coupling 2: 75°C for 10 minutes.

-

-

Alternative (If next AA is also hindered): Use PyAOP instead of HATU for the second coupling to vary the activation species.

Manual Synthesis Protocol (Room Temperature)

If microwave instrumentation is unavailable, extend reaction times and use stronger activation.

-

Swelling: Swell resin in DCM (30 min), then wash with DMF (3x).

-

Coupling:

-

Dissolve Fmoc-Dmp-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in minimal DMF.

-

Add DIEA (8 eq.) immediately before adding to resin.

-

Time: Shake for 2 to 4 hours .

-

Monitoring: Kaiser Test (Ninhydrin) may be ambiguous due to sterics. Chloranil Test is preferred for secondary amines, though Dmp is primary; micro-cleavage and HPLC/MS analysis is the only definitive check.

-

-

Recoupling: Filter resin.[1] Repeat coupling step with fresh reagents for 2 hours.

-

Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) after the "Coupling ONTO" step to prevent deletion sequences.

Visualization: SPPS Workflow for Hindered Residues

Figure 1: Optimized SPPS workflow emphasizing the divergent paths for coupling Fmoc-Dmp-OH versus coupling onto the sterically hindered Dmp-resin.

Troubleshooting & Optimization

Incomplete Coupling (Deletion Sequences)

If MS analysis shows a peak corresponding to

-

Solution A (Solvent): Switch from DMF to NMP or a mixture of DMF/DMSO (1:1) . DMSO helps disrupt inter-chain aggregation (beta-sheets) which often exacerbates steric problems.

-

Solution B (Reagent): Switch to PyAOP or COMU . PyAOP is a phosphonium salt that often outperforms uronium salts (HATU) in extremely hindered couplings because it avoids the formation of guanidinium by-products.

-

Solution C (Temp): Increase temperature to 90°C (short burst, 2 min) only if the residue is not Cys/His/Arg (prone to side reactions).

Racemization

Fmoc-Dmp-OH is relatively stable, but the high activation energy required can induce racemization in the incoming amino acid or the Dmp itself during prolonged base exposure.

-

Mitigation: Use Collidine (TMP) instead of DIEA/NMM. Collidine is a weaker base that is sufficient for HATU activation but less likely to abstract the

-proton.

Applications & Case Studies

Case Study: Opioid Peptide Analogs

Fmoc-Dmp-OH is frequently used to replace Phenylalanine (Phe) or Tyrosine (Tyr) in opioid peptides like [Dmp³]-Dermorphin .

-

Objective: To restrict the aromatic side chain orientation to increase

-opioid receptor selectivity. -

Result: The incorporation of Dmp at position 3 resulted in a high-affinity ligand with increased proteolytic stability against chymotrypsin, which typically cleaves at aromatic residues. The steric bulk of the methyl groups prevents the enzyme from accessing the peptide bond.[1]

References

-

Use of 2,6-Dimethylphenylalanine in Opioid Peptides

- Title: Strategies to overcome steric hindrance in N-methylated peptide synthesis (Applicable to Dmp).

- Advanced Coupling Reagents (HATU/COMU): Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis (Discusses COMU/TMP efficiency). Source: Luxembourg Bio Technologies.

-

Microwave SPPS Optimization

- Title: Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.

- Source: Journal of Peptide Science / Semantic Scholar.

-

URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Coupling protocols for Fmoc-2,6-Dimethyl-L-Phenylalanine

Application Note: High-Efficiency Coupling Protocols for Fmoc-2,6-Dimethyl-L-Phenylalanine

Executive Summary

Fmoc-2,6-Dimethyl-L-Phenylalanine (Fmoc-Dmp-OH) represents one of the most challenging coupling scenarios in solid-phase peptide synthesis (SPPS). The methyl groups at the 2 and 6 positions of the phenyl ring create a "steric umbrella" that shields the reaction center, drastically reducing the kinetics of acylation. Standard carbodiimide chemistries (DIC/HOBt) typically result in failure or unacceptable levels of deletion sequences.

This guide details two validated protocols to overcome this barrier:

-

Protocol A (The Gold Standard): Activation via HATU/HOAt or PyAOP with optimized base conditions to minimize racemization.

-

Protocol B (The "Nuclear" Option): In-situ conversion to the highly reactive Acid Fluoride using TFFH .

Mechanistic Insight: The Steric Barrier

To troubleshoot low yields, one must understand the failure mode. Unlike N-methylated amino acids where the hindrance is on the nucleophile (the amine), in Dmp, the hindrance is on the electrophile (the activated carboxylate).

The ortho-methyl groups block the trajectory of the incoming amine, requiring high-energy activated species to force the bond formation. Furthermore, the slow reaction rate increases the residence time of the activated ester, significantly raising the risk of racemization via oxazolone formation.

Diagram 1: Steric Clash & Activation Pathway

Figure 1 illustrates the steric blockade and the necessity of HOAt/7-Aza additives.

Caption: The 2,6-dimethyl "umbrella" forces a high-energy transition state. Slow kinetics increase the risk of the active ester diverting to the oxazolone pathway (racemization).

Strategic Reagent Selection

Selection of the coupling cocktail is critical. The following matrix compares the efficacy of reagents specifically for 2,6-disubstituted systems.

| Reagent | Mechanism | Suitability for Dmp | Risk Profile |

| HATU / HOAt | Uronium / Aza-benzotriazole | High. The nitrogen in the pyridine ring (HOAt) provides a "neighboring group effect," accelerating coupling by ~10x over HBTU. | Moderate racemization if base is excessive. |

| PyAOP | Phosphonium / Aza-benzotriazole | Excellent. Similar activity to HATU but avoids guanidinylation of the amine if reaction times are extended. | High cost.[1] |

| TFFH | Fluoroformamidinium | Superior. Converts AA to Acid Fluoride (-COF). The small radius of Fluorine penetrates the steric shield better than bulky -OAt esters. | Moisture sensitive. Requires careful handling.[1] |

| DIC / Oxyma | Carbodiimide / Oxime | Moderate. Good for standard couplings, but often lacks the "punch" for Dmp without microwave assistance. | Low racemization, but slower kinetics.[1][2] |

Protocol A: The Modern Standard (HATU/HOAt)

This protocol utilizes the high reactivity of the 7-azabenzotriazole ester.

-

Best for: Routine incorporation of Dmp into sequences without extreme downstream hindrance.

-

Critical Modification: Use 2,4,6-Collidine (TMP) instead of DIEA if racemization is observed. Collidine is a weaker, more hindered base that minimizes proton abstraction from the alpha-carbon.

Materials:

-

Fmoc-Dmp-OH (4.0 eq)

-

HATU (3.9 eq) (or PyAOP)

-

HOAt (4.0 eq) (Optional but recommended if using PyAOP)

-

DIEA (8.0 eq) (Or Collidine for chiral sensitivity)

-

Solvent: NMP (N-methylpyrrolidone) - Superior to DMF for hindered couplings.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DCM (20 min) then wash with NMP (3x).

-

Dissolution: Dissolve Fmoc-Dmp-OH and HATU in minimal NMP.

-

Note: Ensure complete dissolution. If cloudy, sonicate briefly.

-

-

Activation: Add DIEA (or Collidine) to the amino acid mixture.

-

Timing: Activate for only 30-60 seconds before adding to resin. Pre-activation >2 mins increases racemization risk.

-

-

Coupling: Add mixture to resin.

-

Conditions: Shake for 2 hours at Room Temperature OR 1 hour at 50°C (Microwave) .

-

Microwave Note: Do not exceed 50°C. Higher temperatures (75°C) dramatically increase Dmp racemization.

-

-

Re-Coupling (Mandatory): Drain, wash with NMP, and repeat steps 2-4 with fresh reagents.

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

When HATU fails, or for coupling Dmp onto another hindered residue (e.g., Dmp-Aib or Dmp-NMePhe), the Acid Fluoride method is required. The small fluoride atom creates the least sterically demanding activated species possible.

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]

-

Mechanism: In situ conversion of R-COOH to R-COF.[4]

Materials:

-

Fmoc-Dmp-OH (4.0 eq)

-

TFFH (4.0 eq)

-

DIEA (8.0 eq)

-

Solvent: Dry DCM or NMP (Anhydrous conditions are preferred for the activation step).

Step-by-Step Workflow:

-

Activation (Crucial Step):

-

Dissolve Fmoc-Dmp-OH and TFFH in anhydrous DCM/NMP.

-

Add DIEA.[4]

-

Wait: Allow to react for 15-20 minutes in a sealed vial.

-

Why? Unlike HATU (instant activation), TFFH requires time to fully convert the carboxylic acid to the acid fluoride.

-

-

Coupling:

-

Monitoring:

-

Standard Kaiser tests may give false negatives due to steric bulk preventing the ninhydrin reaction.

-

Recommendation: Use the Chloranil Test (for secondary amines) or micro-cleavage followed by HPLC/MS to verify coupling completion.

-

Workflow Decision Tree

Use this logic flow to determine the appropriate protocol for your specific peptide sequence.

Caption: Decision tree for selecting between HATU (Standard) and TFFH (Difficult) protocols based on sequence context.

Quality Control & Troubleshooting

Racemization Analysis

Because Dmp is expensive and prone to racemization, you must verify chiral integrity.

-

Method: Marfey’s Reagent (FDAA) analysis or Chiral HPLC.

-

Observation: If D-Dmp is detected (>1%):

-

Switch base to 2,4,6-Collidine .

-

Lower temperature to Room Temperature (avoid microwave).

-

Ensure pre-activation time with HATU is <1 minute .

-

Incomplete Coupling

-

Symptom: LCMS shows mass of [Target - Dmp].

-

Fix:

-

Switch solvent to 100% NMP (breaks aggregation).

-

Use Protocol B (TFFH) .

-

Increase temperature to 50°C (if using TFFH, this is generally safe).

-

References

-

Carpino, L. A., & El-Faham, A. (1995).[3][6] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[3] A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[4] Journal of the American Chemical Society. Link

-

Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[3] The Journal of Organic Chemistry. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Merck Millipore. (2023). Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide. Sigma-Aldrich. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Powerful and Easy Peptide Coupling Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Deprotection of Fmoc-2,6-Dimethyl-L-Phenylalanine

Introduction: The Role and Challenges of 2,6-Dimethyl-L-Phenylalanine in Peptide Synthesis